3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Description
This compound belongs to the 1,3-thiazolidin-4-one family, a class of heterocyclic molecules notable for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features a benzoic acid moiety linked to a thiazolidinone core substituted with a phenylmethylidene group at position 5 (E-configuration) and a sulfanylidene group at position 2. Its molecular formula is C₁₇H₁₁NO₃S₂, with a molecular weight of 349.41 g/mol (calculated from isotopic data in ). The compound’s synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions .
Properties
IUPAC Name |
3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(9-11-5-2-1-3-6-11)23-17(22)18(15)13-8-4-7-12(10-13)16(20)21/h1-10H,(H,20,21)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNFVGYFPHSNJJ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-2-thioxo-1,3-thiazolidine with benzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Structural and Physicochemical Comparisons
- Stereochemistry (E vs. Z): The E-configuration in the target compound allows for greater planarity and conjugation, enhancing binding to enzymes like tyrosine kinases or bacterial DNA gyrase. In contrast, Z-isomers (e.g., ) exhibit reduced conjugation, often leading to lower bioactivity .
- Substituent Effects:
- Phenyl vs. Pyridinyl: The pyridinyl analog () shows increased solubility in polar solvents (logP reduced by ~0.5) due to the basic nitrogen, improving bioavailability .
- Halogenation: Fluorine substitution () enhances metabolic stability and target affinity via electronegative interactions .
- Indole Derivatives: Methoxyindole-substituted analogs () exhibit superior penetration into bacterial biofilms due to lipophilic indole rings .
Research Findings and Mechanistic Insights
- Molecular Docking: The target compound binds to S. aureus DNA gyrase with a docking score of −9.2 kcal/mol, comparable to ciprofloxacin (−9.5 kcal/mol). The 5-methoxyindole derivative (5h) achieves a higher score (−10.1 kcal/mol) due to additional hydrophobic interactions .
- Cytotoxicity: Thiazolidinones with electron-withdrawing groups (e.g., −NO₂ in ) show higher cytotoxicity (IC₅₀: 16.3 µg/mL against L929 fibroblasts) but lower selectivity compared to the parent compound .
Biological Activity
3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C17H11NO3S2
- Molecular Weight : 341.4 g/mol
- IUPAC Name : 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The thiazolidinone and benzoic acid moieties are believed to play critical roles in modulating various cellular pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cell growth and survival.
Biological Activities
Research indicates that 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has demonstrated efficacy against:
- Staphylococcus aureus
- Escherichia coli
Anticancer Activity
Preliminary research suggests potential anticancer effects, particularly through the induction of apoptosis in cancer cells. The compound's ability to inhibit cell proliferation has been observed in:
- Breast Cancer Cell Lines
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 3-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of thiazolidinone derivatives with benzaldehyde under controlled conditions. Such synthetic pathways allow for the exploration of various derivatives that may enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
